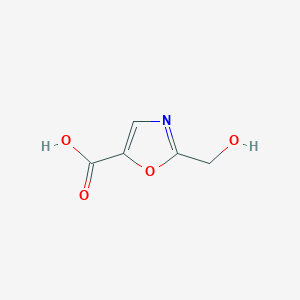

2-(Hydroxymethyl)oxazole-5-carboxylicacid

Description

Overview of the Oxazole (B20620) Heterocycle's Prominence in Chemical and Biological Sciences

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.govd-nb.info This structural motif is a key constituent in a multitude of natural products, many of which exhibit potent biological activities. researchgate.net The oxazole ring's unique electronic properties and its ability to engage in various non-covalent interactions contribute to its role as a "privileged" scaffold in medicinal chemistry. d-nb.info

The significance of oxazole derivatives spans a wide spectrum of pharmacological applications. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant agents. nih.govd-nb.infonih.gov For instance, certain oxazole-containing compounds have shown potent antibacterial activity against various strains, while others have been explored as inhibitors of enzymes crucial in disease pathways. nih.govresearchgate.net The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activity of the derivative. d-nb.info

Beyond their therapeutic potential, oxazoles are valuable intermediates in organic synthesis. researchgate.net The development of novel synthetic methodologies for the construction and functionalization of the oxazole core is an active area of research, enabling the creation of diverse molecular architectures for drug discovery and materials science. organic-chemistry.orgasianpubs.org

Structural Features and Research Significance of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid within Oxazole Chemistry

2-(Hydroxymethyl)oxazole-5-carboxylic acid is a 2,5-disubstituted oxazole derivative. Its structure is characterized by a hydroxymethyl group at the 2-position and a carboxylic acid group at the 5-position of the oxazole ring. This specific arrangement of functional groups imparts distinct chemical properties and opens avenues for further chemical modifications and applications.

The presence of both a hydroxyl and a carboxylic acid group makes this molecule a versatile building block. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the hydroxymethyl group can be oxidized or participate in ether or ester linkages. evitachem.com These functional handles allow for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

While specific research dedicated exclusively to 2-(Hydroxymethyl)oxazole-5-carboxylic acid is not extensively documented in publicly available literature, its structural components are present in various biologically active molecules. For example, derivatives of oxazole-5-carboxylic acid have been investigated for their potential as cross-coupling partners in the synthesis of more complex molecules. nih.gov Furthermore, the 2,5-disubstituted oxazole framework is a common feature in natural products and synthetic compounds with demonstrated biological activities, including antimicrobial and cytotoxic effects. nih.govnih.gov

The research significance of 2-(Hydroxymethyl)oxazole-5-carboxylic acid lies in its potential as a scaffold for the development of novel compounds with tailored properties. Its bifunctional nature allows for the creation of diverse libraries of derivatives for screening in various biological assays. The exploration of its synthetic utility and pharmacological profile could lead to the discovery of new lead compounds for drug development.

Table 1: Physicochemical Properties of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

| Property | Value | Source |

| CAS Number | 1378260-42-4 | enovationchem.combldpharm.com |

| Molecular Formula | C5H5NO4 | enovationchem.com |

| SMILES | c1(cnc(o1)CO)C(=O)O | enovationchem.com |

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical and biological importance of the oxazole heterocycle, with a specific focus on the structural features and research potential of 2-(Hydroxymethyl)oxazole-5-carboxylic acid. The primary objectives are:

To highlight the prominence of the oxazole scaffold in contemporary chemical and biological sciences.

To detail the specific structural attributes of 2-(Hydroxymethyl)oxazole-5-carboxylic acid and discuss its significance as a research compound.

To present key data and findings from relevant scientific literature in a clear and organized manner.

This review will adhere strictly to the outlined topics, providing a focused and scientifically accurate discussion of 2-(Hydroxymethyl)oxazole-5-carboxylic acid within the context of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-4-6-1-3(10-4)5(8)9/h1,7H,2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSJAMFQPCNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl Oxazole 5 Carboxylic Acid and Its Derivatives

Fundamental Principles of Oxazole (B20620) Ring System Construction

The formation of the oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of synthetic organic chemistry. mdpi.com This structural motif is present in a wide array of biologically significant natural products. Classical and modern methods have been developed to construct this key heterocyclic system, often relying on cyclization and condensation strategies.

Cyclization and Condensation Reactions in Oxazole Synthesis

The most traditional and widely utilized methods for oxazole synthesis involve the cyclization of acyclic precursors. These reactions typically form the C-O and C-N bonds necessary to close the ring.

One of the oldest and most well-known methods is the Robinson–Gabriel synthesis , first described in 1909 and 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgpharmaguideline.comcutm.ac.in The required 2-acylamino-ketone starting materials can be prepared through methods like the Dakin–West reaction. wikipedia.org

Another classical approach is the Fischer oxazole synthesis , which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.in For example, reacting mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyloxazole. cutm.ac.in

The reaction of α-haloketones with primary amides also serves as a direct route to oxazoles. pharmaguideline.comcutm.ac.in This condensation reaction provides a straightforward method for assembling the oxazole core from readily available starting materials.

The Cornforth rearrangement is a related thermal rearrangement reaction of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org The mechanism begins with a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to the isomeric oxazole. wikipedia.org While it is a rearrangement of an existing oxazole, it is a fundamental transformation used in the synthesis of complex oxazole-containing molecules, including amino acids. wikipedia.org

Table 1: Overview of Classical Oxazole Synthesis Reactions

| Synthesis Name | Starting Materials | Key Transformation | Reference(s) |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Intramolecular cyclization and dehydration | wikipedia.orgsynarchive.compharmaguideline.comcutm.ac.in |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Reaction in the presence of anhydrous HCl | cutm.ac.in |

| From α-Haloketones | α-Haloketone, Primary Amide | Condensation reaction | pharmaguideline.comcutm.ac.in |

| Cornforth Rearrangement | 4-Acyloxazole | Thermal rearrangement via nitrile ylide | wikipedia.org |

Direct Synthesis Approaches from Carboxylic Acid Precursors for Oxazole Formation

More contemporary methods have focused on developing syntheses that start from readily available and stable carboxylic acids. nih.gov These approaches often bypass the need to pre-form more reactive derivatives like acid chlorides. nih.govnih.gov

A recently developed method allows for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent. nih.govacs.org The reaction proceeds by activating the carboxylic acid in situ to form a trifluorosulfonyl mixed anhydride. acs.org This intermediate is then attacked by a base like 4-dimethylaminopyridine (B28879) (DMAP) to generate a reactive acylpyridinium salt. nih.govacs.org This salt is subsequently trapped by an isocyanoacetate or tosylmethyl isocyanide (TosMIC), which, after cyclization, yields the desired oxazole. nih.govnih.govacs.org This method shows broad substrate scope and good functional group tolerance, and has been applied to the late-stage functionalization of bioactive molecules. nih.govnih.gov

Another strategy involves the use of the Deoxo-Fluor reagent to facilitate the one-pot synthesis of oxazolines and, by extension, oxazoles directly from carboxylic acids. researchgate.net This reagent promotes the necessary condensation and cyclization steps under mild conditions. researchgate.net

Strategies for the Introduction and Modification of Hydroxymethyl and Carboxylic Acid Functionalities in Oxazole Scaffolds

Once the oxazole core is formed, the introduction or modification of functional groups at specific positions is crucial for synthesizing a target molecule like 2-(hydroxymethyl)oxazole-5-carboxylic acid. The C2 and C5 positions of the oxazole ring are particularly important targets for functionalization.

A powerful strategy for functionalizing the C5 position involves the site-selective deprotonation of a suitably substituted oxazole. nih.gov Williams and coworkers have demonstrated that 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C5 position using a strong base, creating a reactive C-5 carbanion. nih.gov This carbanion can then react with a variety of electrophiles. nih.gov For instance, reaction with an aldehyde (like formaldehyde) would introduce a hydroxymethyl group at the C5 position. This methodology provides a general route to 2,5-disubstituted-1,3-oxazoles, as the 2-phenylsulfonyl group can be subsequently displaced by a range of nucleophiles. nih.gov

Similarly, direct metalation at C2 can be achieved, but it often leads to an equilibrium between the ring-closed carbanion and a ring-opened isonitrile, which can complicate subsequent reactions. However, for introducing substituents at C2, the displacement of a leaving group, such as the phenylsulfonyl group mentioned above, is a more controlled and versatile approach. nih.gov

A combinatorial chemistry approach has been developed for the diversification of a 5-(hydroxymethyl)oxazole scaffold. nih.gov In this method, the hydroxyl group is converted to a bromide, which is then displaced by various nucleophiles. nih.gov The bromide can also be converted to an azide, reduced to an amine, and then acylated with carboxylic acids or sulfonyl chlorides to introduce further diversity. nih.gov

Targeted Synthesis of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid and Analogues

The synthesis of specifically functionalized oxazoles like the title compound can be achieved through both multi-step and one-pot strategies, leveraging the foundational reactions and functionalization techniques described previously.

Multi-Step Synthetic Pathways for Specific Oxazole Derivatives

A general and highly adaptable multi-step pathway for preparing 2,5-disubstituted oxazoles has been established, which can be tailored to produce specific analogues. This methodology relies on the sequential functionalization of the C5 and C2 positions.

An illustrative pathway based on the work of Williams and Fu is outlined below: nih.gov

C5 Functionalization: The synthesis begins with 2-(phenylsulfonyl)-1,3-oxazole. This starting material undergoes deprotonation at the C5 position with a strong base (e.g., n-BuLi or LDA) to form a C5 carbanion. This carbanion is then quenched with an appropriate electrophile. To install a precursor for the carboxylic acid group, an electrophile such as carbon dioxide (CO2) could be used, directly forming the 5-carboxylate. Alternatively, reacting with an aldehyde followed by oxidation would also yield the carboxylic acid.

C2 Functionalization: With the C5 position functionalized, the 2-phenylsulfonyl group acts as a leaving group, enabling the introduction of a substituent at the C2 position via nucleophilic displacement. nih.gov To introduce the hydroxymethyl group, a nucleophile such as the lithium salt of a protected hydroxymethyl group would be required, followed by deprotection.

This stepwise approach allows for the controlled and versatile construction of a wide variety of 2,5-disubstituted oxazoles from a common intermediate.

Table 2: Representative C5-Functionalization Reactions of 2-(Phenylsulfonyl)-1,3-oxazole

| Electrophile | Product at C5 | Potential Final Group | Reference(s) |

|---|---|---|---|

| Aldehydes/Ketones | Hydroxyalkyl | Hydroxymethyl (if formaldehyde (B43269) is used) | nih.gov |

| I₂ | Iodo | Precursor for cross-coupling | nih.gov |

| Bu₃SnCl | Tri-n-butylstannyl | Precursor for Stille cross-coupling | nih.gov |

| CO₂ | Carboxylate | Carboxylic Acid |

One-Pot Synthesis Techniques for Functionalized Oxazoles

The van Leusen oxazole synthesis is a prominent one-pot method that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the oxazole. mdpi.comorganic-chemistry.org While this classically yields 5-substituted oxazoles, variations have been developed. An improved one-pot van Leusen synthesis using aliphatic halides in addition to aldehydes and TosMIC can produce 4,5-disubstituted oxazoles. organic-chemistry.org

More complex cascade reactions have also been engineered. A copper-catalyzed cascade reaction between alkenes and azides has been developed to synthesize 2,5-disubstituted oxazoles. nih.govrsc.org This process involves a sequence of 1,3-dipolar cycloaddition, ring cleavage, migration, denitrogenation, and finally an aerobic oxidative dehydrogenative cyclization, using air as the terminal oxidant. nih.govrsc.org

Another efficient metal-free, one-pot method involves an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This reaction uses readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride to build the 2,5-disubstituted oxazole scaffold under mild conditions. organic-chemistry.org Such methods provide rapid access to functionalized oxazoles that could be further elaborated to the target compound. organic-chemistry.org

Derivatization Reactions of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

The presence of two distinct functional groups, a carboxylic acid and a hydroxymethyl group, on the oxazole scaffold of 2-(hydroxymethyl)oxazole-5-carboxylic acid allows for a variety of derivatization reactions. These reactions are crucial for creating diverse chemical libraries and for the synthesis of complex target molecules.

The carboxylic acid at the C5 position of the oxazole ring is a prime site for modification through esterification and amidation. These reactions are fundamental in peptide synthesis and for modulating the pharmacokinetic properties of drug candidates.

Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions, are commonly employed. For instance, the methyl ester can be readily formed using methanol.

Amidation reactions are typically carried out by first activating the carboxylic acid. Common activating agents include thionyl chloride to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (DMT-MM). The activated species is then reacted with a primary or secondary amine to yield the corresponding amide. These methods are integral to the construction of peptide-like structures and have been successfully applied in both solution-phase and solid-phase synthesis. caltech.edubeilstein-journals.orgbeilstein-journals.org

A one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed that utilizes the reaction of carboxylic acids, amino acids, and a dehydrative condensing reagent, DMT-MM, followed by a nickel-catalyzed Suzuki–Miyaura coupling with boronic acids. beilstein-journals.orgbeilstein-journals.org This approach highlights the versatility of the carboxylic acid group in complex, multi-component reactions.

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Esterification | Methanol, Sulfuric Acid | Methyl Ester |

| Amidation | Thionyl Chloride, Amine | Amide |

| Amidation | DCC, Amine | Amide |

| Amidation | DMT-MM, Amine | Amide |

The oxazole ring itself, along with its substituents, can undergo a variety of functional group interconversions, which significantly expands the chemical space accessible from 2-(hydroxymethyl)oxazole-5-carboxylic acid and its derivatives.

The hydroxymethyl group at the C5 position is a key handle for diversification. It can be converted to a variety of other functional groups. For example, under Mitsunobu conditions, the hydroxyl group can be transformed into aryl ethers. acs.orgresearchgate.net A quantitative conversion of the hydroxyl to a bromide, followed by displacement with thiols, leads to thioethers, which can be further oxidized to sulfones. acs.orgresearchgate.net Displacement of the bromide with azide, followed by reduction, yields an amine that can be acylated to form carboxamides and sulfonamides. acs.orgresearchgate.net

The oxazole ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. wikipedia.orgtandfonline.com This reactivity has been exploited in the synthesis of pyridines. wikipedia.org Furthermore, the oxazole ring can be converted to other heterocyclic systems like pyrroles, pyrimidines, and imidazoles through nucleophilic addition followed by ring opening and recyclization. tandfonline.com

Electrophilic substitution on the oxazole ring typically occurs at the C5 position, especially when activated by an electron-donating group. tandfonline.com Conversely, nucleophilic substitution is favored at the C2 position, particularly if a good leaving group is present. tandfonline.comcutm.ac.in

Table 2: Functional Group Interconversions of 5-(Hydroxymethyl)oxazole Derivatives

| Starting Functional Group | Reagents | Resulting Functional Group | Citation |

|---|---|---|---|

| Hydroxyl | ArOH, PPh₃, DEAD (Mitsunobu) | Aryl Ether | acs.orgresearchgate.net |

| Hydroxyl | CBr₄, PPh₃ | Bromide | acs.orgresearchgate.net |

| Bromide | RSH | Thioether | acs.orgresearchgate.net |

| Thioether | m-CPBA | Sulfone | acs.orgresearchgate.net |

| Bromide | NaN₃ | Azide | acs.orgresearchgate.net |

| Azide | H₂, Pd/C | Amine | acs.orgresearchgate.net |

| Amine | RCOCl | Carboxamide | acs.orgresearchgate.net |

| Amine | RSO₂Cl | Sulfonamide | acs.orgresearchgate.net |

Combinatorial and Solid-Phase Synthesis Approaches for 5-(Hydroxymethyl)oxazole Derivatives

The development of combinatorial and solid-phase synthesis methodologies has revolutionized the generation of large libraries of compounds for high-throughput screening. The 5-(hydroxymethyl)oxazole scaffold is well-suited for these approaches due to its robust nature and the presence of orthogonal functional groups. acs.orgresearchgate.net

A notable strategy involves the preparation of protected 5-(hydroxymethyl)oxazole building blocks in solution, which are then attached to a solid support. acs.orgresearchgate.netnih.gov The free side-chain hydroxyl group can then be subjected to a variety of diversification reactions as described in section 2.4.2. For instance, after linking the scaffold to the solid phase, the hydroxyl group can be converted to aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. acs.orgresearchgate.netnih.gov This approach allows for the rapid generation of a diverse set of compounds with high crude purity, often exceeding 90%. acs.orgresearchgate.net

The use of polymer-supported reagents, such as polymer-supported p-toluenesulfonylmethyl isocyanide (PS-TosMIC), has also been explored in the van Leusen oxazole synthesis, providing a solid-phase alternative for the construction of the oxazole ring itself.

Investigation of Side Reactions and Rearrangements in Oxazole-Forming Reaction Pathways

The synthesis of oxazoles is not without its challenges, and various side reactions and rearrangements can occur, impacting the yield and purity of the desired products. A thorough understanding of these pathways is essential for optimizing reaction conditions.

One of the classic rearrangements involving the oxazole ring is the Cornforth rearrangement. cutm.ac.in This thermal rearrangement occurs in 4-acyloxazoles, where the acyl substituent and the group at the C5 position of the oxazole ring exchange positions. wikipedia.orgcutm.ac.in

In the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), the formation of rearranged indolyl primary enamines has been observed as a side product when using substituted indole (B1671886) derivatives as starting materials. nih.gov

Furthermore, the oxazole ring itself can be susceptible to nucleophilic attack and subsequent fragmentation, especially under harsh conditions. For example, during the cleavage of polyamides from a resin using highly nucleophilic reagents at elevated temperatures, oxazole-containing compounds have been found to be unstable. caltech.edu The relatively low aromaticity and the presence of a weak O-N bond in some related oxadiazole systems also make them prone to rearrangement into more stable heterocyclic compounds. researchgate.net

Careful control of reaction conditions, such as temperature, choice of base, and the nature of protecting groups, is crucial to minimize these undesired side reactions and rearrangements, thereby ensuring the efficient and clean formation of the target oxazole derivatives.

Biological Relevance and Structure Activity Relationship Sar Studies of 2 Hydroxymethyl Oxazole 5 Carboxylic Acid Derivatives

General Overview of the Oxazole (B20620) Scaffold's Diverse Pharmacological Profiles in Research

The oxazole nucleus is a versatile and privileged structure in medicinal chemistry, forming the core of a vast array of compounds with a wide spectrum of pharmacological activities. tandfonline.comd-nb.inforesearchgate.net Its unique electronic and structural features allow it to interact with various biological targets, making it a valuable building block in the design of novel therapeutic agents. tandfonline.comresearchgate.net The presence of this heterocyclic ring is a common feature in numerous natural products and synthetic molecules that have demonstrated significant biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. tandfonline.comd-nb.inforesearchgate.net

Modulatory Potential on Biological Pathways and Cellular Processes

Oxazole derivatives have been shown to modulate a variety of biological pathways and cellular processes, contributing to their diverse pharmacological effects. Their ability to interfere with fundamental cellular functions is a key aspect of their therapeutic potential. For instance, certain oxazole-containing compounds have been found to disrupt cell cycle progression, induce apoptosis (programmed cell death), and inhibit cell proliferation, which are crucial mechanisms in the context of cancer therapy. nih.gov

The oxazole scaffold can also influence signaling pathways within cells. By interacting with key proteins in these pathways, oxazole derivatives can either activate or inhibit specific cellular responses. This modulatory capability allows for the fine-tuning of cellular behavior, which is essential for treating diseases characterized by dysregulated signaling, such as inflammatory disorders and metabolic diseases. d-nb.info

Interactions with Enzymes and Receptors as Key Biological Targets

The pharmacological actions of oxazole derivatives are often mediated through their direct interaction with specific enzymes and receptors. tandfonline.comresearchgate.net The oxazole ring, with its heteroatoms and potential for various substitutions, can effectively fit into the binding pockets of these biological macromolecules. tandfonline.comresearchgate.net

Enzyme Inhibition: A significant number of oxazole-containing compounds exert their effects by inhibiting the activity of enzymes that play critical roles in disease pathogenesis. For example, derivatives of oxazole have been developed as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation, and various kinases, which are key regulators of cell signaling and are often overactive in cancer. d-nb.inforesearchgate.net The interaction with these enzymes is often highly specific, with the oxazole core and its substituents forming crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues in the enzyme's active site. researchgate.net

Receptor Binding: In addition to enzyme inhibition, oxazole derivatives can also act as ligands for various receptors, either activating them (agonists) or blocking their activity (antagonists). This interaction can modulate a wide range of physiological responses. For instance, certain oxazole-based compounds have been investigated for their ability to bind to nuclear receptors, which regulate gene expression, or to G-protein coupled receptors (GPCRs), which are involved in a multitude of cellular signaling processes. researchgate.netrsc.org The specific substitution pattern on the oxazole ring is critical in determining the binding affinity and selectivity for a particular receptor subtype. researchgate.net

Structure-Activity Relationship (SAR) Investigations for 2-(Hydroxymethyl)oxazole-5-carboxylic Acid and Related Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how the chemical structure of a molecule influences its biological activity. For 2-(Hydroxymethyl)oxazole-5-carboxylic acid and its analogues, SAR investigations aim to elucidate the specific roles of the hydroxymethyl group, the carboxylic acid moiety, and the substitution pattern on the oxazole ring in their interactions with biological targets. researchgate.netresearchgate.netiajps.com

Influence of the Hydroxymethyl Moiety on Biological Activity and Binding Affinity

The presence of a hydroxymethyl group (-CH₂OH) at the 2-position of the oxazole ring can significantly impact the biological activity and binding affinity of the molecule. This functional group can participate in hydrogen bonding interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. researchgate.net These hydrogen bonds can be crucial for the proper orientation of the molecule within the binding site, thereby enhancing its inhibitory or binding potency.

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid moiety also enhances the water solubility of the molecule, which can be advantageous for drug delivery. However, in some cases, the high polarity of the carboxylic acid group can hinder its ability to cross cell membranes. Therefore, the role of the carboxylic acid group in ligand-target interactions is a delicate balance between providing strong binding interactions and maintaining favorable pharmacokinetic properties.

Impact of Substituent Patterns on Oxazole Ring Pharmacological Profiles

The pharmacological profile of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. researchgate.netresearchgate.netiajps.com The three available positions for substitution on the oxazole ring (C2, C4, and C5) allow for a high degree of chemical diversity, enabling the fine-tuning of the molecule's properties. tandfonline.com

The introduction of different functional groups at these positions can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, all of which can influence its interaction with biological targets. For example, the presence of electron-withdrawing or electron-donating groups can alter the reactivity and binding mode of the oxazole ring. Bulky substituents can provide steric hindrance that may enhance selectivity for a particular target.

Numerous studies have demonstrated that the substitution pattern plays a pivotal role in determining the specific biological activity of oxazole derivatives, be it antimicrobial, anticancer, or anti-inflammatory. researchgate.netiajps.com Therefore, a systematic exploration of different substituent patterns is a key strategy in the optimization of lead compounds based on the 2-(hydroxymethyl)oxazole-5-carboxylic acid scaffold.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects of Oxazole Derivatives

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. nih.gov This structure is a key component in a wide array of biologically active compounds and approved medicines. nih.govnih.gov The therapeutic potential of oxazole derivatives stems from their ability to interact with specific biological targets, such as enzymes and receptors. nih.gov Understanding the precise molecular mechanisms through which these compounds exert their effects is fundamental to drug discovery and development. This involves detailed investigations into how the chemical structure of an oxazole derivative dictates its interaction with a biological target, a field known as structure-activity relationship (SAR) studies. Key methods for elucidating these mechanisms include enzyme inhibition assays and receptor binding profiling, which together reveal the potency and selectivity of these compounds.

Enzyme inhibition is a primary mechanism by which many therapeutic agents function. Oxazole-containing compounds have been identified as potent inhibitors of various enzymes, with a notable example being the protease of the Human Immunodeficiency Virus Type 1 (HIV-1). arabjchem.org The HIV-1 protease is an essential enzyme for the virus's life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins required for viral assembly. nih.gov By blocking the active site of this enzyme, inhibitors prevent viral maturation, thus halting its replication. nih.gov

The development of HIV-1 protease inhibitors is a major success of structure-assisted drug design. semanticscholar.org SAR studies have been crucial in optimizing the potency of these inhibitors. For instance, research into related heterocyclic compounds has shown that specific structural modifications can dramatically enhance binding affinity to the protease active site. Some advanced inhibitors, such as the FDA-approved drug Darunavir, not only block the active site but also inhibit the dimerization of the protease, a process necessary for its catalytic function. nih.gov This dual mechanism can create a higher genetic barrier to the development of drug resistance. nih.gov

The effectiveness of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance needed to inhibit a biological process by 50%. Lower IC₅₀ values indicate greater potency. The following table illustrates how modifications to a core structure can influence inhibitory activity against HIV-1 Protease, based on findings for related heterocyclic scaffolds.

| Compound Class | Key Structural Feature | HIV-1 Protease Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Benzothiazole-sulfonamide Hybrid | Tricyclic furanofuran moiety | 0.086 nM | arabjchem.org |

| Benzothiazole-sulfonamide Hybrid | Modified tricyclic furanofuran | 0.023 nM | arabjchem.org |

This table is illustrative of the principle that small structural changes in heterocyclic compounds can lead to significant differences in enzyme inhibitory potency.

Beyond enzyme inhibition, another critical mechanism of action for bioactive compounds is their interaction with cellular receptors. Receptor binding profiling is a systematic process used to determine the affinity of a compound for a wide range of different receptors, ion channels, and transporters. This analysis is vital for two main reasons: identifying the primary therapeutic target and assessing the potential for off-target effects.

Selectivity is a cornerstone of modern drug design. A highly selective drug binds with strong affinity to its intended target while showing weak or no affinity for other biologically relevant molecules. High selectivity is desirable as it minimizes the risk of unintended biological effects. The binding affinity is often expressed as an inhibition constant (Kᵢ) or an IC₅₀ value from a competitive binding assay.

SAR studies in this area focus on modifying the chemical structure to maximize binding to the target receptor while minimizing interactions elsewhere. For example, in the development of α-keto oxazole inhibitors for fatty acid amide hydrolase (FAAH), researchers found that hydrophobic or electron-withdrawing substituents on a terminal phenyl ring generally enhanced binding affinity more than polar or electron-donating groups. nih.gov Conversely, introducing a carboxylic acid derivative that would be deprotonated under assay conditions was detrimental to binding in the hydrophobic active site. nih.gov Similarly, studies on oxazolidinone-based inhibitors of Factor Xa, a serine protease involved in blood coagulation, revealed a very steep SAR. acs.org A minor change, such as moving a chloro substituent on an aryl ring, could result in a significant loss of potency. acs.org

The following interactive table demonstrates the concept of receptor binding affinity and selectivity for a hypothetical series of oxazole derivatives.

| Compound | Structural Modification | Target Receptor A Affinity (Kᵢ, nM) | Off-Target Receptor B Affinity (Kᵢ, nM) | Selectivity (Ratio B/A) |

|---|---|---|---|---|

| Parent Oxazole | - | 50 | 250 | 5 |

| Derivative 1 | Added -CH₃ group | 25 | 500 | 20 |

| Derivative 2 | Added -Cl group | 5 | 1000 | 200 |

| Derivative 3 | Added -COOH group | 400 | 800 | 2 |

This table is a conceptual illustration of how SAR is used to improve the potency and selectivity of a compound for its intended biological target.

Advanced Research Applications and Future Directions for 2 Hydroxymethyl Oxazole 5 Carboxylic Acid

Utilization as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The presence of two reactive functional groups—a hydroxymethyl group and a carboxylic acid group—makes 2-(Hydroxymethyl)oxazole-5-carboxylic acid a highly valuable and versatile building block in organic synthesis. These groups can be selectively modified to create a diverse array of derivatives. For instance, the carboxylic acid can undergo esterification or amidation, while the hydroxymethyl group can be oxidized to an aldehyde or converted into a leaving group for nucleophilic substitution reactions.

This versatility has been harnessed in the construction of complex molecular architectures. Research has demonstrated the use of similar 5-(hydroxymethyl)oxazole scaffolds in solid-phase combinatorial chemistry to generate libraries of compounds with diverse side-chains, including aryl ethers, thioethers, sulfones, and amides. nih.gov The general strategy involves protecting the functional groups, followed by sequential reactions to build up the desired molecular complexity. This approach highlights the potential of 2-(Hydroxymethyl)oxazole-5-carboxylic acid as a foundational element in the synthesis of intricate organic molecules. nih.gov

Furthermore, the oxazole (B20620) core can be synthesized through various established methods, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and van Leusen reaction, which allows for the introduction of various substituents onto the heterocyclic ring. researchgate.net This adaptability in both the synthesis of the core and the modification of its side chains underscores the compound's importance as a synthetic intermediate. organic-chemistry.org

Role in Material Science and Polymer Chemistry as a Functional Scaffold

In the realm of material science and polymer chemistry, bifunctional molecules like 2-(Hydroxymethyl)oxazole-5-carboxylic acid are of significant interest. The presence of both a hydroxyl and a carboxylic acid group allows this compound to act as a monomer in polymerization reactions. For example, it can undergo polycondensation to form polyesters or polyamides, incorporating the rigid and stable oxazole ring into the polymer backbone.

The inclusion of the oxazole heterocycle can impart unique properties to the resulting polymers, such as enhanced thermal stability, specific photophysical characteristics, or the ability to coordinate with metal ions. While specific applications of 2-(Hydroxymethyl)oxazole-5-carboxylic acid in this area are still emerging, the broader class of oxazole-containing polymers has been explored for various applications. The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding and pi-pi stacking, make the oxazole motif an attractive component for designing functional materials with tailored properties. ijpsonline.com

Development of Chemical Probes and Research Tools for Biochemical Investigations

The oxazole ring system is a component of some naturally occurring fluorescent compounds and has been incorporated into synthetic fluorophores. The rigid, conjugated structure of the oxazole can form the core of a light-emitting molecule. The functional groups on 2-(Hydroxymethyl)oxazole-5-carboxylic acid provide convenient handles for attaching the oxazole scaffold to other molecules, such as proteins, nucleic acids, or small-molecule ligands.

This "tagging" capability allows for the development of chemical probes to study biological processes. For example, a derivative of this compound could be tethered to a specific protein to monitor its localization within a cell using fluorescence microscopy. The carboxylic acid can be activated and coupled to amine groups on biomolecules, while the hydroxymethyl group offers another site for chemical modification. This dual functionality enables the creation of sophisticated research tools for biochemical investigations. tandfonline.comijpsonline.com

Emerging Applications in Rational Drug Design and Discovery Leveraging the Oxazole Scaffold

The oxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. tandfonline.com Oxazole derivatives have been reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov The oxazole ring can act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. spast.org

The compound 2-(Hydroxymethyl)oxazole-5-carboxylic acid represents a valuable starting point for rational drug design. researchgate.netnih.gov Its two functional groups allow for the exploration of chemical space around the core oxazole structure to optimize binding to a biological target. For example, in the development of enzyme inhibitors, the carboxylic acid can form key hydrogen bonds or salt bridges with amino acid residues in the active site, while the hydroxymethyl group can be modified to occupy a nearby hydrophobic pocket. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, such as kinases and proteases.

Table 1: Key Attributes of the 2-(Hydroxymethyl)oxazole-5-carboxylic Acid Scaffold in Drug Design

| Attribute | Description | Relevance in Drug Design |

|---|---|---|

| Bifunctionality | Possesses both a hydroxymethyl and a carboxylic acid group. | Allows for diverse chemical modifications and the creation of compound libraries for screening. |

| Rigid Core | The oxazole ring is a planar, aromatic system. | Reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a target. |

| Bioisosterism | Can mimic the structure and electronic properties of amide or ester groups. | Can improve metabolic stability and oral bioavailability compared to molecules containing easily hydrolyzed functional groups. |

| Hydrogen Bonding | The nitrogen and oxygen atoms of the oxazole ring, as well as the side-chain functional groups, can act as hydrogen bond donors and acceptors. | Facilitates strong and specific interactions with biological targets like proteins and nucleic acids. |

Perspectives on Sustainable Synthesis and Derivatization Approaches for Oxazole Derivatives

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes, often referred to as "green chemistry." This is particularly relevant for the synthesis of pharmaceutically important scaffolds like oxazoles. Traditional methods for synthesizing oxazoles can sometimes involve harsh reagents, toxic solvents, and high temperatures. ijpsonline.com

Future research in this area will likely focus on developing greener synthetic routes to 2-(Hydroxymethyl)oxazole-5-carboxylic acid and its derivatives. ijpsonline.com This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep-eutectic solvents. ijpsonline.com

Catalysis: Employing highly efficient and recyclable catalysts, such as metal-organic frameworks (MOFs) or enzymes, to reduce waste and energy consumption.

Microwave- and Ultrasound-Assisted Synthesis: Using alternative energy sources to accelerate reaction rates and improve yields, often under milder conditions. ijpsonline.comresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which minimizes the need for purification of intermediates and reduces solvent waste. nih.gov

By embracing these green chemistry principles, the synthesis of 2-(Hydroxymethyl)oxazole-5-carboxylic acid and its valuable derivatives can be made more efficient, economical, and environmentally sustainable. ijpsonline.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Oxazoles

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses volatile and toxic organic solvents (e.g., benzene, chloroform). | Employs safer alternatives like water, ethanol, ionic liquids, or solvent-free conditions. ijpsonline.com |

| Reagents | May use stoichiometric amounts of harsh reagents (e.g., strong acids or bases). | Utilizes catalytic amounts of more benign reagents; enzymatic catalysis. |

| Energy | Typically relies on conventional heating for extended periods. | May use microwave or ultrasound energy to reduce reaction times and energy consumption. ijpsonline.comresearchgate.net |

| Waste | Can generate significant amounts of chemical waste. | Aims to minimize waste through higher atom economy and catalyst recycling. |

| Efficiency | May involve multiple steps with purification of intermediates. | Often focuses on one-pot or tandem reactions to improve overall efficiency. nih.gov |

Conclusion

Recapitulation of Key Academic Research Themes for 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

The academic interest in 2-(Hydroxymethyl)oxazole-5-carboxylic acid is primarily centered on its identity as a distinct chemical entity, as evidenced by its unique CAS number and defined physicochemical properties. ambeed.combldpharm.com While specific, in-depth research on this particular molecule is not widely published, its structure is relevant to several key research themes. It represents a classic example of a bifunctional heterocyclic building block, possessing both alcohol and carboxylic acid groups that allow for a wide range of subsequent chemical modifications. evitachem.com Its synthesis falls under the broad and well-established field of oxazole (B20620) chemistry, with numerous potential routes derivable from foundational organic reactions. nih.govbeilstein-journals.org The core oxazole structure is a recognized "privileged scaffold" in medicinal chemistry, suggesting the potential of this compound as a precursor for new therapeutic agents. nih.gov

Prospects for Future Scholarly Endeavors and Interdisciplinary Research on Oxazole Compounds

The limited specific data on 2-(Hydroxymethyl)oxazole-5-carboxylic acid highlights a clear opportunity for future scholarly investigation. Future research could focus on developing and optimizing a scalable synthesis for this compound, which would make it more accessible for broader studies. A thorough investigation of its biological activities is warranted, including screening for antibacterial, antifungal, and anticancer properties, which are common for oxazole derivatives. nih.gov

In materials science, its potential as a monomer for creating novel polymers with unique thermal or optical properties remains an unexplored frontier. Interdisciplinary research combining computational modeling to predict its properties and interactions, synthetic chemistry to build derivatives, and biology to test their efficacy could unlock the full potential of this and other related oxazole compounds. The continued exploration of oxazole chemistry is expected to make significant contributions to both human health and materials innovation. ambeed.com

Q & A

Q. How do structural modifications at the oxazole ring affect its mechanism of action in enzyme inhibition?

- Methodology : Synthesize analogs with substitutions (e.g., methyl, nitro) at the 4-position of the oxazole. Compare inhibitory potency via kinetic assays (Km/Vmax shifts). X-ray crystallography of enzyme-ligand complexes reveals steric/electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.